Cas no 2172200-79-0 (4-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}-N-methylformamido)butanoic acid)

4-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}-N-methylformamido)butanoic acid 化学的及び物理的性質
名前と識別子
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- 4-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}-N-methylformamido)butanoic acid
- EN300-1509116
- 4-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-N-methylformamido)butanoic acid
- 2172200-79-0
-
- インチ: 1S/C28H28N2O5/c1-30(16-6-11-26(31)32)27(33)20-14-12-19(13-15-20)17-29-28(34)35-18-25-23-9-4-2-7-21(23)22-8-3-5-10-24(22)25/h2-5,7-10,12-15,25H,6,11,16-18H2,1H3,(H,29,34)(H,31,32)
- InChIKey: WHXLCYVIGVTQJE-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC1C=CC(=CC=1)C(N(C)CCCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 472.19982200g/mol
- どういたいしつりょう: 472.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 713
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
4-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}-N-methylformamido)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1509116-500mg |
4-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-N-methylformamido)butanoic acid |
2172200-79-0 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1509116-5000mg |
4-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-N-methylformamido)butanoic acid |
2172200-79-0 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1509116-1000mg |
4-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-N-methylformamido)butanoic acid |
2172200-79-0 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1509116-250mg |
4-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-N-methylformamido)butanoic acid |
2172200-79-0 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1509116-50mg |
4-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-N-methylformamido)butanoic acid |
2172200-79-0 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1509116-1.0g |
4-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-N-methylformamido)butanoic acid |
2172200-79-0 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1509116-10000mg |
4-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-N-methylformamido)butanoic acid |
2172200-79-0 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1509116-100mg |
4-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-N-methylformamido)butanoic acid |
2172200-79-0 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1509116-2500mg |
4-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-N-methylformamido)butanoic acid |
2172200-79-0 | 2500mg |
$6602.0 | 2023-09-27 |
4-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}-N-methylformamido)butanoic acid 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
4-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}-N-methylformamido)butanoic acidに関する追加情報
4-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}-N-methylformamido)butanoic Acid
The compound with CAS No 2172200-79-0, known as 4-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}-N-methylformamido)butanoic acid, is a highly specialized organic molecule with significant applications in the fields of biochemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential therapeutic implications.
Structural Overview
The molecular structure of this compound is characterized by a butanoic acid backbone, which serves as the central chain. Attached to this backbone is a formamido group, which itself is substituted with a methyl group at the nitrogen atom, forming an N-methyl group. The formamido group is further connected to a methylphenyl moiety, which carries a (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group at the para position of the phenyl ring.
Synthesis and Properties
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The Fmoc group plays a crucial role in protecting the amine functionality during these reactions, ensuring precise control over the reaction pathways. Recent studies have highlighted the importance of optimizing reaction conditions to achieve high yields and purity levels.
Applications in Biochemistry
This compound has found significant use in peptide synthesis as an amino acid derivative. The Fmoc group acts as a protecting group for the amino terminus of peptides, facilitating solid-phase synthesis techniques. Its compatibility with common deprotection agents makes it a preferred choice in peptide chemistry.
Recent Research Developments
Recent research has explored the use of this compound in drug delivery systems and as a component in bioconjugates. Studies have demonstrated its ability to enhance drug stability and bioavailability when incorporated into targeted delivery systems. Additionally, its role in modifying protein surfaces for diagnostic applications has been extensively investigated.
Conclusion
The compound 4-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}-N-methylformamido)butanoic acid continues to be a valuable tool in modern biochemical research and pharmaceutical development. Its unique structure and functional groups make it indispensable for various applications, from peptide synthesis to advanced drug delivery systems.
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